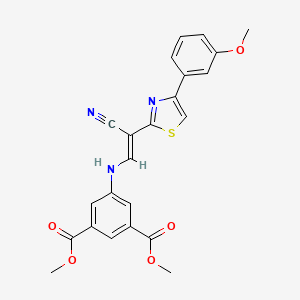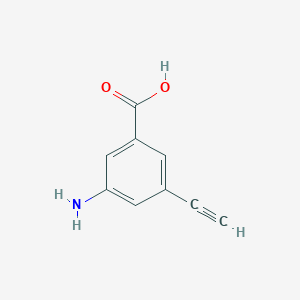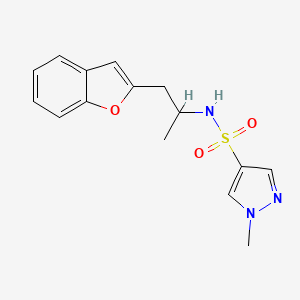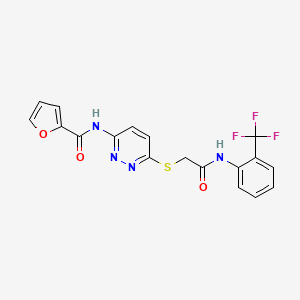![molecular formula C19H19N5O3 B2940533 4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one CAS No. 797766-21-3](/img/structure/B2940533.png)
4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 4-(4-Methylpiperazin-1-yl)aniline . This is an organic compound containing a piperazine ring substituted by a methyl group and an aniline group . It’s a solid powder at room temperature .
Molecular Structure Analysis
The compound likely contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Physical and Chemical Properties Analysis
The compound is likely to be a solid at room temperature . The exact physical and chemical properties would depend on the specific structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antioxidant and Glucosidase Inhibitors : Novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives were designed and synthesized. These compounds showed significant in vitro antioxidant activities and α-glucosidase inhibitory potential, indicating potential for therapeutic applications in oxidative stress-related diseases and diabetes management (Özil et al., 2018).
Synthesis Techniques : A study detailed the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines through a Suzuki-type cross-coupling reaction, showcasing a method for creating compounds potentially useful in various biochemical and pharmaceutical applications (Guéry et al., 2001).
Antifungal and Antibacterial Agents : Compounds synthesized from 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione demonstrated potent antifungal and antibacterial activity, suggesting their potential as leads for developing new antimicrobial drugs (Tandon et al., 2010).
Anticancer Potential : A series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines prepared through a copper-catalyzed one-pot synthesis showed significant anticancer activity against several human cancer cells. These compounds were found to act as K+ channel inhibitors in cancer models, presenting a novel approach for cancer treatment (Romero et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to target proteins likeCarbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Pharmacokinetics
Similar compounds have been found to have varying absorption and distribution profiles . The metabolism and excretion of this compound are also not clearly defined. These factors can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Propiedades
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-22-8-10-23(11-9-22)16-7-6-13(12-17(16)24(26)27)18-14-4-2-3-5-15(14)19(25)21-20-18/h2-7,12H,8-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISBSMFXCNBSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2940450.png)

![5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2940453.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2940454.png)

![4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2940460.png)

![(5-Bromopyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2940462.png)



![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)


